Receptor Binding Affinity: J-104132 vs. Bosentan — Sub-Nanomolar Ki Values Across Both ETA and ETB Receptors
J-104132 exhibits dramatically higher binding affinity for both ETA and ETB receptors compared with bosentan, the prototypical dual ERA. In competition binding assays using [125I]ET-1 on cloned human receptors expressed in CHO cells, J-104132 yielded Ki values of 0.034 nM (ETA) and 0.104 nM (ETB) [1]. By contrast, bosentan tested on human smooth muscle cells (ETA) and human placenta (ETB) yielded Ki values of 4.7 nM and 95 nM, respectively [2]. This represents a 138-fold higher affinity at ETA and a 913-fold higher affinity at ETB for J-104132 relative to bosentan. The sub-nanomolar Ki of J-104132 at both receptor subtypes means that substantially lower compound concentrations are required to achieve equivalent receptor occupancy in cell-based and tissue-based assays, reducing the risk of off-target effects at micromolar concentrations.
| Evidence Dimension | Binding affinity (Ki) at cloned human ETA and ETB receptors |
|---|---|
| Target Compound Data | Ki ETA = 0.034 ± 0.008 nM; Ki ETB = 0.104 ± 0.017 nM (CHO cells expressing cloned human receptors) |
| Comparator Or Baseline | Bosentan: Ki ETA = 4.7 nM (human smooth muscle cells); Ki ETB = 95 nM (human placenta) |
| Quantified Difference | J-104132 is 138-fold more potent at ETA (4.7/0.034) and 913-fold more potent at ETB (95/0.104) than bosentan |
| Conditions | Competition binding assays with [125I]ET-1; J-104132 data from CHO cells expressing cloned human ETA or ETB receptors (Nishikibe 1999); bosentan data from human smooth muscle cells (ETA) and human placenta membranes (ETB) (Clozel 1994) |
Why This Matters
Researchers requiring maximal target engagement at minimal compound concentrations—particularly in sensitive primary cell cultures, receptor occupancy PET studies, or experiments where solvent toxicity limits compound loading—should prioritize J-104132 over bosentan due to its ~100–900-fold greater receptor affinity.
- [1] Nishikibe M, et al. Pharmacological properties of J-104132 (L-753,037), a potent, orally active, mixed ETA/ETB endothelin receptor antagonist. J Pharmacol Exp Ther. 1999 Jun;289(3):1262-1270. PMID: 10336515. View Source
- [2] Clozel M, Breu V, Gray GA, Kalina B, Löffler BM, Burri K, Cassal JM, Hirth G, Müller M, Neidhart W, et al. Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist. J Pharmacol Exp Ther. 1994 Jul;270(1):228-35. PMID: 8035319. View Source
